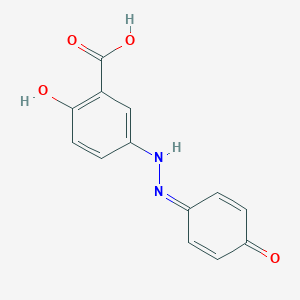
2-Chloro-3-hydroxycycloheptan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-hydroxycycloheptan-1-one is a cyclic ketone that has been extensively studied for its potential applications in various scientific research fields. The compound is also known as 2-Chloro-3-hydroxy-1-cycloheptanone and has the molecular formula C7H11ClO2.
Applications De Recherche Scientifique
2-Chloro-3-hydroxycycloheptan-1-one has been widely studied for its potential applications in various scientific research fields. The compound has been reported to exhibit antimicrobial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. It has also been investigated for its potential use as a chiral building block in organic synthesis.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-hydroxycycloheptan-1-one is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or by disrupting the cell membrane of microorganisms. Further studies are required to elucidate the exact mechanism of action of the compound.
Biochemical and Physiological Effects
Studies have shown that 2-Chloro-3-hydroxycycloheptan-1-one exhibits low toxicity and does not have any significant adverse effects on biochemical and physiological processes in living organisms. However, further studies are required to fully understand the effects of the compound on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Chloro-3-hydroxycycloheptan-1-one in lab experiments include its high purity, low toxicity, and ease of synthesis. The compound is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, the limitations of using the compound include its limited solubility in water and its potential instability under certain conditions.
Orientations Futures
There are several future directions for the study of 2-Chloro-3-hydroxycycloheptan-1-one. One potential direction is the investigation of the compound's potential as a chiral building block in organic synthesis. Another direction is the development of new drugs based on the compound's antimicrobial, antifungal, and antiviral properties. Further studies are also required to fully understand the mechanism of action of the compound and its effects on living organisms.
Conclusion
In conclusion, 2-Chloro-3-hydroxycycloheptan-1-one is a cyclic ketone that has been extensively studied for its potential applications in various scientific research fields. The compound has been synthesized using a copper-catalyzed intramolecular aldol condensation followed by a nucleophilic substitution reaction. It exhibits antimicrobial, antifungal, and antiviral properties and has potential applications as a chiral building block in organic synthesis. Further studies are required to fully understand the mechanism of action of the compound and its effects on living organisms.
Méthodes De Synthèse
The synthesis of 2-Chloro-3-hydroxycycloheptan-1-one involves the reaction of 2-chlorocycloheptanone with sodium hydroxide in the presence of a copper catalyst. The reaction proceeds via an intramolecular aldol condensation followed by a nucleophilic substitution reaction to yield the desired product. The synthesis method has been reported in several scientific literature sources and has been optimized to produce high yields of the compound.
Propriétés
IUPAC Name |
2-chloro-3-hydroxycycloheptan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO2/c8-7-5(9)3-1-2-4-6(7)10/h5,7,9H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLISBRBRXRGZSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C(C1)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-hydroxycycloheptan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



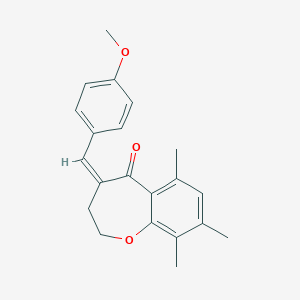
![6-(bromomethyl)-2,3-dimethyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione](/img/structure/B48932.png)
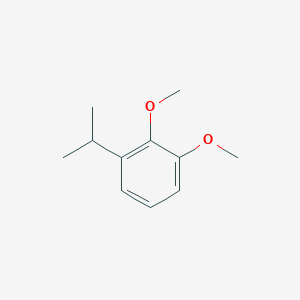
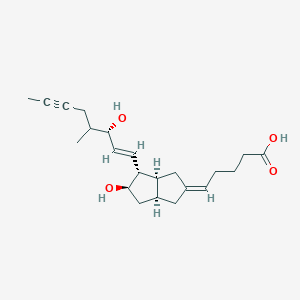


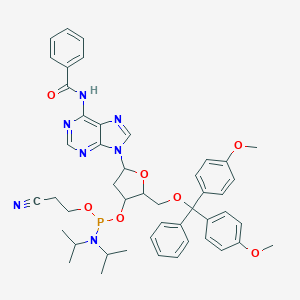
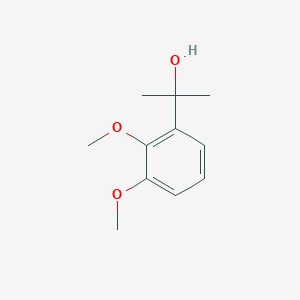
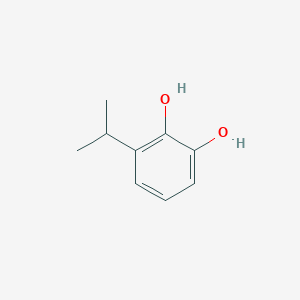
![1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone](/img/structure/B48955.png)

